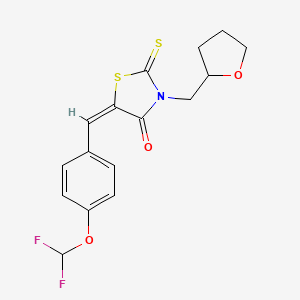
3-(azidomethyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azidomethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H15ClN4. It is commonly used in scientific research and industry for various applications, particularly as an amine-reactive crosslinker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)azepane hydrochloride typically involves the reaction of azepane with azidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the azide group. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Reduction Reactions: Common reagents include hydrogen gas and palladium catalysts.
Cycloaddition Reactions: Common reagents include alkynes and copper catalysts.
Major Products
Substitution Reactions: Various substituted azepane derivatives.
Reduction Reactions: Aminomethyl azepane.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
3-(azidomethyl)azepane hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)azepane hydrochloride involves its reactivity with amine groups. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are useful in bioconjugation and material science applications. The compound’s reactivity is primarily driven by the presence of the azide group, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Azepines: Seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms.
Oxazepines: Seven-membered heterocycles with one oxygen and one nitrogen atom.
Thiazepines: Seven-membered heterocycles with one sulfur and one nitrogen atom.
Uniqueness
3-(azidomethyl)azepane hydrochloride is unique due to its azide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly valuable in applications requiring specific chemical transformations, such as bioconjugation and material synthesis .
Properties
IUPAC Name |
3-(azidomethyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c8-11-10-6-7-3-1-2-4-9-5-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLZJIHJXZJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392593.png)

![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

![tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate](/img/structure/B2392602.png)



![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
